Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Description

BenchChem offers high-quality Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

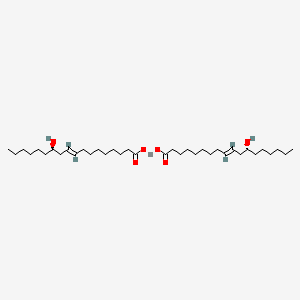

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;(E,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9+;/t2*17-;/m11./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWWVVGZMLGEIW-KLBHUOMESA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](O)C/C=C/CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C/CCCCCCCC(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66O6Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-19-2 | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, zinc salt (2:1), (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc diricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate"

Technical Whitepaper: Synthesis, Structural Characterization, and Functional Properties of Zinc(II) (R,E)-12-Hydroxyoctadec-9-enoate

Executive Summary

This technical guide details the synthesis and characterization of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (commonly referred to as Zinc Ricinelaidate ).[1] Unlike its ubiquitous cis-isomer (Zinc Ricinoleate, used in deodorants), the trans-(E)-isomer represents a distinct class of metallo-lipids characterized by higher crystallinity, elevated melting points, and tighter molecular packing.[1]

These properties make the (E)-isomer particularly valuable in drug delivery systems requiring rigid lipid matrices, delayed-release profiles, or enhanced stability against oxidation compared to the amorphous cis-counterpart.[1] This guide provides a self-validating protocol for the stereoselective synthesis of the (E)-isomer and the analytical framework to distinguish it from the natural (Z)-form.

Part 1: Stereochemical Context & Precursor Isolation[1]

The core challenge in synthesizing this molecule is not the metallation, but the stereochemistry of the fatty acid tail. Natural castor oil yields Ricinoleic Acid ((R,Z)-12-hydroxyoctadec-9-enoic acid).[1] To obtain the target (R,E) species, an isomerization step is required before zinc coordination.[1]

| Feature | (Z)-Isomer (Ricinoleic) | (E)-Isomer (Ricinelaidic) |

| Geometry | Cis (Bent chain) | Trans (Linear chain) |

| State (Acid) | Viscous Liquid / Low MP Solid (~5°C) | Crystalline Solid (MP ~51–53°C) |

| Zinc Salt MP | ~92–95°C (Waxy/Pasty) | >105°C (Crystalline Powder) |

| Packing | Loose (Steric hindrance) | Dense (Efficient stacking) |

Part 2: Synthesis Protocols

Phase 1: Stereoselective Isomerization (Z → E)

Objective: Convert natural Ricinoleic Acid (Z) to Ricinelaidic Acid (E).[1]

Reagents:

-

Ricinoleic Acid (High purity >95%)[1]

-

Nitric Acid (HNO₃, 60%) or Sodium Nitrite (NaNO₂)[1]

-

Catalyst: 2% Nitric acid (v/v)[1]

Protocol:

-

Reaction: Charge a reactor with Ricinoleic acid. Heat to 50°C.

-

Catalysis: Add 2 wt% dilute HNO₃ dropwise under vigorous stirring.

-

Isomerization: Maintain temperature at 55–60°C for 1 hour. The mixture will solidify as the higher-melting trans-isomer forms (Ricinelaidic acid).[1]

-

Purification: Recrystallize the crude solid from ethanol/water (80:20) to remove residual cis-isomer and catalyst.[1]

-

Validation: Check Melting Point. Target: 51–53°C .[1] (If <50°C, recrystallize again).[1]

Phase 2: Metallation (Formation of the Zinc Salt)

Objective: Synthesize Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate via Aqueous Precipitation (Metathesis). This method yields higher purity than the fusion process.

Reagents:

-

Purified Ricinelaidic Acid (from Phase 1)[1]

-

Sodium Hydroxide (NaOH)[1]

-

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

-

Solvent: Deionized Water, Ethanol[1]

Step-by-Step Protocol:

-

Saponification (Ligand Activation):

-

Metathesis (Zinc Coordination):

-

Prepare a solution of 0.055 mol ZnSO₄·7H₂O in 100 mL water (10% excess Zinc to ensure full conversion).

-

Slowly add the Zinc solution to the Sodium Ricinelaidate solution under high-shear stirring at 65°C.

-

Observation: Immediate precipitation of a white, dense solid (Zinc Ricinelaidate).[1]

-

-

Digestion & Aging:

-

Maintain stirring at 65°C for 1 hour. This "Ostwald ripening" step promotes crystal growth and eliminates occluded impurities.[1]

-

-

Purification:

-

Drying:

Part 3: Visualization of Workflow

Figure 1: Synthetic pathway from natural precursor to purified Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate.

Part 4: Characterization Framework

To certify the material as the (R,E) isomer and not the generic commercial (Z) form, the following analytical triad is mandatory.

FTIR Spectroscopy (Coordination & Isomerism)

-

Target: Confirm Zinc coordination and Trans geometry.

-

Key Bands:

¹H-NMR Spectroscopy (Stereochemical Proof)

-

Solvent: CDCl₃ or d6-DMSO (with trace TFA for solubility).

-

Region of Interest: Vinyl protons (5.3 – 5.6 ppm).[1]

-

Coupling Constant (

):

Thermal Analysis (DSC/TGA)

-

DSC (Differential Scanning Calorimetry):

-

TGA (Thermogravimetric Analysis):

Part 5: Functional Applications in Drug Development

Why synthesize the (E)-isomer when the (Z)-isomer is commercially available?

-

Solid State Stability: The (E)-isomer crystallizes into a rigid lattice (likely lamellar bilayer).[1] This prevents the "cold flow" or stickiness associated with the waxy (Z)-isomer, making it suitable for tablet lubricants or matrix formers in solid dosage forms.[1]

-

Solubility Profile: The tighter packing of the trans-alkyl chains reduces solubility in lipophilic media compared to the cis-form.[1] This allows for delayed release profiles in lipid-based drug delivery systems.[1]

-

Odor Absorption Mechanism: Like the Z-isomer, the Zinc center is Lewis acidic.[1] However, the rigid trans-tail may alter the accessibility of the Zn²⁺ center, potentially offering selective adsorption of smaller nucleophiles (amines/thiols) due to steric sieving effects.

References

-

Structure & Properties of Zinc Ricinoleate

-

Synthesis of Zinc Carboxylates (Precipitation Method)

-

Isomerization of Ricinoleic Acid (Z to E)

-

Commercial Availability of (R,E)

-

FTIR Characterization of Zinc Soaps

Sources

- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Oligomeric ricinoleic acid preparation promoted by an efficient and recoverable Brønsted acidic ionic liquid [beilstein-journals.org]

- 4. Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate | CymitQuimica [cymitquimica.com]

- 5. Zinc ricinoleate (93028-47-8) for sale [vulcanchem.com]

- 6. Zinc Ricinoleate | C36H66O6Zn | CID 6437808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianjab.com [asianjab.com]

- 10. scispace.com [scispace.com]

"physicochemical properties of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate"

Physicochemical Profiling, Stereochemical Analysis, and Odor-Sequestering Mechanisms[1]

Part 1: Executive Summary & Molecular Identity[1]

Zinc(II) 12-hydroxyoctadec-9-enoate , commonly known as Zinc Ricinoleate , is a coordination complex widely utilized for its selective chemisorption capabilities.[1] Unlike traditional deodorizing agents that rely on masking (fragrance) or antimicrobial action (triclosan/aluminum salts), this compound functions via a ligand-exchange mechanism, permanently sequestering nucleophilic odorants (amines, mercaptans, thioethers).[1]

Critical Note on Stereochemistry: The (R,E) vs. (R,Z) Distinction

The user query specifies the (R,E) isomer. It is vital for researchers to distinguish between the two stereoisomers often conflated under the general CAS 13040-19-2:

-

Zinc (R,Z)-12-hydroxyoctadec-9-enoate (Standard Zinc Ricinoleate): Derived from castor oil (Ricinus communis).[1] The fatty acid tails possess a cis (Z) double bond at C9. This is the industry standard, characterized by a lower melting point (~80°C) due to the "kink" in the hydrocarbon chain preventing tight crystalline packing.

-

Zinc (R,E)-12-hydroxyoctadec-9-enoate (Zinc Ricinelaidate): The trans (E) isomer.[1] This is typically a synthetic product or the result of isomerization processing. The trans geometry allows for linear chain stacking, resulting in higher crystallinity, higher melting points, and lower solubility compared to the (Z) form.

Note: Unless explicitly synthesized as the pure (E) isomer, commercial "Zinc Ricinoleate" samples are predominantly the (Z) form. This guide focuses on the physicochemical baseline of the complex, with specific notations where the (E) isomer deviates.

Part 2: Physicochemical Properties[1]

The utility of Zinc Ricinoleate in drug delivery and cosmetic formulations is dictated by its amphiphilic nature and coordination geometry.

Table 1: Core Physicochemical Parameters[1][2]

| Parameter | Value / Description | Significance in Formulation |

| CAS Number | 13040-19-2 | General identifier for Zinc Ricinoleate salts.[1][3][4][5] |

| Molecular Formula | Zn(C₁₈H₃₃O₃)₂ | Coordination complex (not a simple ionic salt).[1] |

| Molecular Weight | ~660.3 g/mol | High MW contributes to low volatility.[1] |

| Appearance | White to ivory pellets/powder | Form dictates processing (pellets require melting).[1] |

| Melting Point | (Z)-Isomer: 71°C – 81°C((E)-Isomer: >90°C (Theoretical) | The (E) isomer requires higher processing temps due to efficient trans packing.[1] |

| Solubility (Water) | Insoluble (<0.1 mg/L) | Requires solubilizers (e.g., ethoxylated castor oil) for aqueous systems.[1] |

| Solubility (Organic) | Soluble in alcohols, aliphatic hydrocarbons | Compatible with oil-phase formulations.[1] |

| Zn Content | 9.2% – 10.6% | Critical for stoichiometric odor binding capacity.[1] |

| Thermal Stability | Stable up to ~200°C; Decomp >433°C | Suitable for hot-melt extrusion and autoclaving.[1] |

| pKa (Ligand) | ~4.7 (Carboxylic acid) | Complex dissociates in strong acid (pH < 3).[1] |

Part 3: Mechanism of Action (The "Zip" Effect)[1]

The efficacy of Zinc Ricinoleate lies in its coordination chemistry , not its surfactant properties. The Zinc atom acts as a Lewis acid (electron acceptor), while the malodorous molecules act as Lewis bases (electron donors).

Mechanistic Pathway[1]

-

Activation: In the solid or micellar state, the Zn²⁺ center is coordinatively unsaturated or weakly solvated by the hydroxyl groups of the ricinoleate chain.

-

Capture: Nucleophilic molecules (Nitrogen or Sulfur-containing) penetrate the coordination sphere.[1]

-

Fixation: The odorant forms a stable coordinate covalent bond with the Zinc, effectively becoming a ligand in the complex. This is an irreversible chemical sequestration under ambient conditions.

Visualization: Ligand Exchange Mechanism

The following diagram illustrates the transition from the resting state to the active odor-bound state.[1]

Caption: The "Zip" mechanism showing the selective binding of nucleophiles (N/S) by the Zinc center while ignoring oxygenated fragrance compounds.

Part 4: Experimental Protocols

Protocol A: Synthesis via Alkali-Catalyzed Transesterification (Green Route)

Rationale: Traditional fusion methods require high heat and yield dark products. This "green" route uses methyl ricinoleate as an intermediate to ensure high purity and stereochemical retention.

Reagents:

-

Castor Oil (Pharmaceutical Grade)[1]

-

Methanol (anhydrous)[1]

-

Sodium Hydroxide (NaOH)[1]

-

Zinc Oxide (ZnO) - Active grade[1]

Workflow:

-

Transesterification:

-

React Castor Oil with Methanol (6:1 molar ratio) + NaOH (0.5% w/w) at 60°C for 1 hour.

-

Isolate Methyl Ricinoleate (MR) via phase separation (glycerol removal).[1]

-

-

Saponification/Metallation:

-

Disperse ZnO in water.

-

Add MR dropwise to the ZnO slurry under vigorous agitation at 80°C.

-

Critical Step: Maintain pH > 7 to prevent acid hydrolysis.[1]

-

-

Purification:

-

Wash the resulting paste with hot water to remove Na+ salts and methanol.

-

Dry under vacuum at 90°C to obtain white Zinc Ricinoleate pellets.

-

Protocol B: Efficacy Quantification (Headspace GC-MS)

Rationale: Subjective "sniff tests" are unreliable.[1] Headspace Gas Chromatography provides quantitative binding data.[1]

-

Standard Preparation: Prepare a standard solution of Isovaleric Acid (sweat marker) or Butylamine (fishy odor marker) in ethanol.[1]

-

Sample Incubation:

-

Analysis: Inject headspace gas into GC-MS.

-

Calculation:

Part 5: Formulation & Solubilization Strategies

Zinc Ricinoleate is notoriously difficult to incorporate into aqueous systems due to its hydrophobicity and polymeric salt structure.

Solubilization Workflow: To create a stable aqueous concentrate (e.g., for a spray or serum):

-

The "Activator" Phase: Combine Zinc Ricinoleate with a chelating solubilizer.

-

Recommended: Tetrasodium Glutamate Diacetate (GLDA) or Ethoxylated amines.[1]

-

-

The Solvent Phase: Use a high-HLB surfactant.[1]

-

Ratio: 1 part Zn-Ric : 3 parts Solubilizer (e.g., Polysorbate 20 or PEG-40 Hydrogenated Castor Oil).[1]

-

-

Process:

-

Heat oil phase to 80°C (must exceed MP).

-

Add water phase (also at 80°C) slowly under high shear.

-

Result: A microemulsion that remains clear/translucent upon cooling.

-

Caption: Critical processing path for converting hydrophobic Zinc Ricinoleate into a stable aqueous system.[1]

References

-

Kuhn, H., et al. (2000). "Mechanism of the odor-adsorption effect of zinc ricinoleate.[1] A molecular dynamics computer simulation." Journal of Surfactants and Detergents.

-

Novi, L., et al. (2024). "Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis." Mendeley Data / ResearchGate.[1] [1]

-

Cosmetic Ingredient Review (CIR). "Safety Assessment of Zinc Ricinoleate as Used in Cosmetics." International Journal of Toxicology.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6437808, Zinc ricinoleate.[1]

-

Sigma-Aldrich. "Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Sheet."[1]

Sources

- 1. Zinc ricinoleate - Wikipedia [en.wikipedia.org]

- 2. Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate | CymitQuimica [cymitquimica.com]

- 3. Zinc Ricinoleate Manufacturer Best Price, High Quality [acmesynthetic.com]

- 4. China Zinc Ricinoleate CAS 13040-19-2 factory and suppliers | Springchem [sprchemical.com]

- 5. zinc ricinoleate [flavscents.com]

Zinc Ricinoleate (CAS 13040-19-2): A Comprehensive Technical Guide on Properties, Mechanistic Pathways, and Formulation Protocols

Executive Summary

In the landscape of advanced cosmetic and industrial formulation, the demand for targeted, non-biocidal odor sequestration has driven the adoption of specialized organometallic compounds. Zinc Ricinoleate (CAS 13040-19-2) stands out as a premier active ingredient in this category. Derived from ricinoleic acid—a primary fatty acid found in castor oil—this zinc salt functions not by masking odors or disrupting the skin's natural microbiome, but through precise molecular encapsulation[1],.

As a Senior Application Scientist, understanding the physicochemical properties and coordination chemistry of Zinc Ricinoleate is critical for optimizing its efficacy in deodorants, automotive textiles, and industrial waste management systems. This whitepaper provides an in-depth analysis of its structural properties, mechanisms of action, and field-proven formulation protocols.

Physicochemical Properties & Molecular Identity

To effectively formulate with Zinc Ricinoleate, one must first understand its structural and physical constraints. The compound is a metallic fatty acid salt characterized by a long hydrocarbon chain and a carboxylate group, which dictates its solubility and thermal behavior[2].

The table below summarizes the core quantitative data for CAS 13040-19-2:

| Property | Value |

| CAS Number | 13040-19-2[1] |

| IUPAC / Chemical Name | Zinc(II) (R,Z)-12-hydroxyoctadec-9-enoate[3] |

| Molecular Formula | C36H66O6Zn[1] |

| Molecular Weight | 660.29 g/mol [1] |

| Melting Point | 80°C (176°F)[4] |

| Solubility Profile | Water-insoluble; highly soluble in hot lipid phases[4] |

| Physical Appearance | White to off-white waxy pellets or fine powder[1], |

| Biological Degradability | ~99% (Biodegradable and derived from renewable castor oil)[4],[5] |

Mechanistic Pathways of Odor Sequestration

The primary mode of action for Zinc Ricinoleate is its ability to form stable, non-volatile complexes with odoriferous molecules[2]. Unlike traditional antimicrobial agents that indiscriminately eradicate bacteria, or masking agents that overwhelm olfactory receptors, Zinc Ricinoleate operates via Lewis acid-base coordination chemistry .

The Coordination Chemistry

The efficacy of Zinc Ricinoleate revolves around the active cationic center of the

-

Target Identification: Malodorous compounds generated by bacterial decomposition of sweat typically contain electron-rich (nucleophilic) atoms. Common examples include nitrogen-based compounds (amines, skatole, indole) and sulfur-based compounds (hydrogen sulfide, mercaptans)[6].

-

Molecular Docking: The

ion acts as a Lewis acid, accepting electron pairs from the nucleophilic nitrogen or sulfur atoms of the odorants[6]. -

Hydrophobic Encapsulation: Once docked at the active center, the long, hydrophobic ricinoleic acid side chains fold around the malodor molecule[6]. This "claw-like" encapsulation traps the odorant, drastically reducing its vapor pressure and preventing it from volatilizing into the air[7].

Figure 1: Mechanistic pathway of odor sequestration by Zinc Ricinoleate.

Formulation & Experimental Protocols

Because Zinc Ricinoleate is water-insoluble and highly crystalline at room temperature, it requires specific thermodynamic and chemical conditions to be "activated" within a formulation[4],[6].

Protocol: Formulation of a Non-Aqueous Odor-Absorbing Lipid Matrix

This self-validating protocol outlines the integration of Zinc Ricinoleate into a solid deodorant stick or lipid-based industrial absorber.

Step 1: Phase Allocation

-

Action: Disperse 1.5% to 3.0% (w/w) Zinc Ricinoleate pellets into the primary lipid phase (e.g., caprylic/capric triglycerides, cetyl alcohol, or plant waxes)[4].

-

Causality: Zinc Ricinoleate must be allocated to the oil phase due to its lipophilic ricinoleic acid chains. Attempting to disperse it in the aqueous phase without specialized self-emulsifying acylaminoacid chelators will result in agglomeration and zero odor-absorbing efficacy[6].

Step 2: Thermal Activation (Critical Step)

-

Action: Heat the lipid phase under continuous shear to exactly 80°C – 85°C[4].

-

Causality: The melting point of Zinc Ricinoleate is 80°C[4]. Heating above this threshold is thermodynamically required to break the crystalline lattice of the waxy pellets. Complete fusion ensures that the

coordination centers are homogeneously distributed throughout the matrix. Failure to reach this temperature results in a gritty texture and localized, inefficient odor absorption.

Step 3: Emulsification and Chelation Control

-

Action: If creating an emulsion, introduce the heated aqueous phase to the lipid phase. Crucial: Ensure the aqueous phase is entirely free of strong chelating agents like EDTA.

-

Causality: Strong chelators will competitively bind the

ion, stripping it from the ricinoleate chains and permanently neutralizing its ability to interact with malodorous compounds[6].

Step 4: Quality Control via Headspace Gas Chromatography (HS-GC)

-

Action: To validate the system, spike a sample of the cooled formulation with a known concentration of diethylamine. Use HS-GC to measure the vapor phase concentration of the amine over 24 hours.

-

Causality: A self-validating protocol requires empirical proof of sequestration. A successful formulation will show a >90% reduction in headspace amine concentration compared to a control matrix lacking Zinc Ricinoleate, proving that the molecular encapsulation is actively holding the volatile compounds in the substrate.

Safety, Toxicity, and E-E-A-T Profile

For drug development professionals and cosmetic formulators, the toxicological profile of an active ingredient is as important as its efficacy. Zinc Ricinoleate boasts an exceptional safety profile, making it a preferred alternative to aluminum-based antiperspirants and harsh triclosan-based biocides.

-

Microbiome Preservation: Zinc Ricinoleate has no bactericidal or fungicidal properties. It does not interfere with the skin's natural bacterial flora, preventing the dysbiosis often associated with chronic use of antibacterial deodorants[7].

-

Non-Occlusive Nature: It is not an antiperspirant; it does not inhibit transpiration or physically block sweat ducts with metallic salts[7],[8].

-

Regulatory Standing: The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the toxicological data and concluded that Zinc Ricinoleate is safe for use in cosmetic products[9]. Furthermore, it is recognized by environmental standards such as the EPA Safer Choice program due to its natural derivation from renewable castor oil and its non-toxic degradation pathways[10].

References

-

Title: Zinc Ricinoleate Explained and Its Role in Odor Control - Homecourt Source: homecourt.co URL: [Link]

-

Title: Zinc Ricinoleate: Odor-Eliminating Ingredient for Sunless Skin | Bronze Boss Source: bronzeboss.co URL: [Link]

-

Title: Improving the odour of automotive leather - Schill+Seilacher GmbH Source: schillseilacher.de URL: [Link]

-

Title: ZINC RICINOLEATE - Ataman Kimya Source: atamanchemicals.com URL: [Link]

-

Title: Zinc Ricinoleate (13040-19-2): Odor-Absorbing Agent - Heritage Park Laundry Source: heritageparklaundry.com URL: [Link]

-

Title: Safety Assessment of Zinc Salts as Used in Cosmetics Source: cir-safety.org URL: [Link]

Sources

- 1. CAS 13040-19-2: Zinc ricinoleate | CymitQuimica [cymitquimica.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Zinc ricinoleate | 13040-19-2 [sigmaaldrich.com]

- 4. akshaychemicals.in [akshaychemicals.in]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. schillseilacher.de [schillseilacher.de]

- 7. homecourt.co [homecourt.co]

- 8. bronzeboss.co [bronzeboss.co]

- 9. cir-safety.org [cir-safety.org]

- 10. heritageparklaundry.com [heritageparklaundry.com]

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate: Structural Analysis & Functional Differentiation

[1]

Executive Summary This technical guide provides an in-depth structural and functional analysis of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (CAS: 29704-44-7), the zinc salt of ricinelaidic acid .[1] While often confused with its widely used cis-isomer (Zinc Ricinoleate, CAS 13040-19-2), the (E)-isomer represents a distinct stereochemical entity with unique physicochemical properties governed by its trans-alkene geometry.[1] This document dissects the molecular architecture, coordination chemistry, and theoretical functional implications of the (E)-isomer, contrasting it with the industrial standard (Z)-isomer to aid researchers in material selection and synthesis.[1]

Molecular Identity & Stereochemical Architecture[1]

The molecule is the zinc salt of (R,E)-12-hydroxyoctadec-9-enoic acid (Ricinelaidic acid).[1][2][3] Its distinct behavior stems from the specific spatial arrangement of its hydrocarbon tail.

1.1 Nomenclature & Classification

| Attribute | Specification |

| IUPAC Name | Zinc(II) bis[(9E,12R)-12-hydroxyoctadec-9-enoate] |

| Common Name | Zinc Ricinelaidate |

| CAS Number | 29704-44-7 (Distinct from Zn Ricinoleate 13040-19-2) |

| Molecular Formula | C |

| Molecular Weight | 660.3 g/mol |

| Stereocenters | C12 (R) : Hydroxyl group orientation.C9 (E) : Trans-double bond geometry.[1][2][3][4] |

1.2 The Trans-Effect: Structural Divergence

The critical differentiator is the C9=C10 double bond .[1]

-

Zinc Ricinoleate (Z-isomer): Possesses a cis (Z) double bond, introducing a "kink" or U-shape in the fatty acid chain.[1] This disrupts crystal packing, resulting in a lower melting point (~71–80°C) and a waxy, amorphous solid ideal for solubilization in deodorants.

-

Zinc Ricinelaidate (E-isomer): Possesses a trans (E) double bond. This straightens the alkyl chain, allowing it to mimic saturated fatty acids (like stearate) in linearity.

Coordination Geometry & Supramolecular Structure[1]

Zinc carboxylates do not exist as simple isolated ions; they form complex supramolecular structures. The "cage" mechanism is central to their function as odor absorbers.

2.1 The Coordination Sphere

The Zinc(II) center typically adopts a tetrahedral or distorted octahedral geometry, coordinated by:

-

Carboxylate Head Groups: Bridging bidentate or chelating modes connecting two zinc centers.

-

12-Hydroxyl Groups: In the (Z)-isomer, the "kink" brings the C12-OH group into proximity with the Zn center, allowing it to act as a secondary ligand.[1] This creates a coordinatively unsaturated "cage" capable of binding nucleophiles.

2.2 Impact of (E)-Geometry on Coordination

In the (R,E)-isomer , the straightening of the chain increases the distance between the carboxylate head and the C12-hydroxyl group within the same chain.[1]

-

Intramolecular vs. Intermolecular: The (E)-geometry makes intramolecular coordination (head-to-tail biting) sterically difficult.[1]

-

Lattice Structure: The 12-OH groups likely participate in intermolecular hydrogen bonding between adjacent lamellae rather than coordinating to the Zn center of their own chain.[1] This results in a more rigid, polymeric lattice that may reduce the accessibility of the Zn atom to external odor molecules (nucleophiles) compared to the more open "cage" of the (Z)-isomer.[1]

2.3 Visualization: Structural Logic & Synthesis

The following diagram illustrates the stereochemical divergence and the synthesis pathway from the natural precursor.

Figure 1: Synthetic pathway distinguishing the target (R,E)-isomer from the natural (Z)-isomer.[1]

Synthesis & Characterization Protocols

To isolate the specific (R,E)-structure, a two-step synthesis is required, as natural castor oil yields only the (Z)-isomer.[1]

3.1 Synthesis Workflow

-

Stereomutation (Z

E):-

Reagents: Methyl ricinoleate (purified), catalytic Selenium or Iodine.

-

Conditions: Heat to 200°C under inert atmosphere (N

) for 4-6 hours. -

Mechanism: Reversible addition of the radical catalyst to the double bond allows rotation, thermodynamically favoring the more stable trans (E) isomer.

-

Purification: Recrystallization of the trans-fatty acid (Ricinelaidic acid) from ethanol (mp ~52°C, significantly higher than Ricinoleic acid's 5°C).[1]

-

-

Metallation (Salt Formation):

-

Reaction: 2 R-COOH + ZnO

(R-COO) -

Protocol: Melt the purified Ricinelaidic acid (approx 60°C) and slowly add stoichiometric ZnO with high-shear mixing. Vacuum is applied to remove water and drive the equilibrium.

-

3.2 Characterization Matrix

| Method | Expected Signal for (R,E)-Isomer | Distinction from (Z)-Isomer |

| FTIR | 967 cm | (Z)-isomer shows band at ~720 cm |

| Vinyl protons shift to | (Z)-isomer typically shows | |

| XRD | Sharp, defined diffraction peaks indicating high crystallinity. | (Z)-isomer shows broad halos (amorphous/mesomorphic).[1] |

| Melting Point | > 90°C (Estimated).[1][5] | (Z)-isomer melts at 71–80°C. |

Functional Mechanism: Odor Absorption[1][2][6][7][8]

The primary industrial application of Zinc Ricinoleate is odor absorption (chemisorption).[6][7] The stereochemistry of the (E)-isomer fundamentally alters this capability.[1]

4.1 Mechanism of Action

Zinc ricinoleate works by chemically binding nucleophilic odor molecules (e.g., Ammonia, Mercaptans, Isovaleric acid) to the Zinc atom.[2][3]

-

Reaction: Zn(Ric)

+ 2 :Nu -

Requirement: The Zinc atom must be sterically accessible.

4.2 Comparative Efficacy[1]

-

Z-Isomer (Standard): The disordered, waxy structure allows easy diffusion of odor molecules into the matrix.[1] The "kinked" chains prevent tight packing, leaving the Zn center relatively exposed or easily solvated.

-

E-Isomer (Target):

-

Pros: Higher thermal stability; potentially useful in high-temperature extrusion (plastics/rubber) where the Z-isomer might degrade or melt too early.[1]

-

Cons: The tight crystalline packing of the trans-chains likely inhibits the diffusion of odor molecules to the Zn center.[1] To be effective as a deodorant, the (E)-isomer would likely require solubilization in a carrier or co-surfactant system to break the lattice energy.[1]

-

Figure 2: Coordination sphere of the Zinc center.[3] In the (E)-isomer, the 12-OH ligand is less likely to coordinate intramolecularly due to chain straightening.[1]

References

-

Sigma-Aldrich. Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Sheet (CAS 29704-44-7). [1][8][9]

-

National Institutes of Health (PubChem). Zinc Ricinoleate Compound Summary (CID 6437808). (Note: Covers general Zinc Ricinoleate properties).[3][6][7][10][11][12][13][14]

-

Kuhn, H., et al. "Mechanism of the odor-adsorption effect of zinc ricinoleate.[1] A molecular dynamics computer simulation." Journal of Surfactants and Detergents, 2000. (Foundational mechanism for Z-isomer).[1]

-

CymitQuimica. Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Catalog Entry.

Sources

- 1. Zinc ricinoleate - Wikipedia [en.wikipedia.org]

- 2. China High Quality CAS 13040-19-2 Zinc Ricinoleate / Zinc Diricinoleate e nang le Mofani oa Theko e Ntle, Factory | Chuanghai [chuanghaibio.com]

- 3. Ubushinwa Bwiza Bwiza CAS 13040-19-2 Zinc Ricinoleate / Zinc Diricinoleate hamwe nuwatanze ibiciro byiza, Uruganda | Chuanghai [chuanghaibio.com]

- 4. GSRS [precision.fda.gov]

- 5. parchem.com [parchem.com]

- 6. exsyncorp.com [exsyncorp.com]

- 7. akshaychemicals.in [akshaychemicals.in]

- 8. Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate | 29704-44-7 [sigmaaldrich.com]

- 9. Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate | 29704-44-7 [sigmaaldrich.com]

- 10. la-saponaria.com [la-saponaria.com]

- 11. makingcosmetics.com [makingcosmetics.com]

- 12. Ubushinwa Zinc diricinoleate hamwe na CAS 13040-19-2 uruganda nababikora | Unilong [rw.unilongmaterial.com]

- 13. sarchemlabs.com [sarchemlabs.com]

- 14. ulprospector.com [ulprospector.com]

Molecular Pharmacodynamics and Translational Potential of Zinc-Organic Complexes

Topic: Biological Activity of Zinc-Containing Organic Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Mechanism, Synthesis, and Validation

The Zinc Pharmacophore: Coordination Dynamics in Biology

Unlike transition metals such as iron or copper, Zinc(II) is redox-inert under physiological conditions (

In drug design, the Zinc-Organic Pharmacophore operates on three primary principles:

-

Ligand Exchange Lability: Zinc complexes often undergo rapid ligand exchange, allowing the organic ligand to deliver the metal ion to specific intracellular targets (e.g., lysosomes, mitochondria).

-

Lipophilicity Enhancement: Coordination with Schiff bases or heterocyclic ligands reduces the polarity of the metal ion (Chelaion Theory), facilitating passive diffusion across the lipid bilayer.

-

Lewis Acid Activation: The Zn(II) center acts as a potent Lewis acid, activating coordinated water molecules for hydrolytic cleavage of DNA or protein backbones.

Mechanistic Verticals

Vertical A: The "Trojan Horse" Ionophores (Antiviral & Antimicrobial)

Zinc ionophores (e.g., Pyrithione, Clioquinol) function by artificially elevating intracellular

Mechanism of Action:

-

Transport: The hydrophobic Zn-Ligand complex permeates the cell membrane.[1]

-

Dissociation: Intracellular acidity or competing endogenous ligands trigger Zn release.

-

Target Engagement: Free

binds to catalytic triads of viral proteases or polymerases, locking them in an inactive conformation.

Vertical B: Redox-Modulating Coordination Complexes (Anticancer)

While

The ROS Cascade:

These complexes often target mitochondria. The ligand facilitates entry, and the complex interferes with the Electron Transport Chain (ETC). This blockage forces electron leakage, generating Superoxide (

Visualization of Signaling Pathways

Diagram 1: Zinc Complex-Induced Apoptosis Pathway

This diagram illustrates the intracellular cascade triggered by cytotoxic Zinc-Schiff base complexes, leading to cell death via mitochondrial dysfunction.

Caption: Mechanistic pathway of Zn-complex induced apoptosis via mitochondrial ROS generation.

Experimental Validation Framework

To ensure scientific integrity, the biological activity of these compounds must be validated using specific, controlled protocols.

Protocol A: Determining DNA Binding Mode (Viscosity vs. UV-Vis)

Objective: Distinguish between intercalation (strong anticancer potential) and groove binding.

Methodology:

-

Preparation: Dissolve Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2). Determine concentration using

. -

Viscosity Measurement:

-

Use an Ubbelohde viscometer at

. -

Measure flow time of DNA alone (

). -

Titrate Zn-complex into DNA solution (

ranges 0.0 to 0.2). -

Interpretation: A significant increase in relative viscosity

indicates Intercalation (lengthening of DNA helix). No change or a decrease indicates Groove Binding or electrostatic interaction.[2]

-

-

UV-Vis Titration:

-

Keep complex concentration constant; vary DNA concentration.

-

Interpretation: Look for Hypochromism (decrease in absorbance) and Bathochromic shift (red shift).

-

Calculate Binding Constant (

) using the Wolfe-Shimer equation:

-

Protocol B: Quantifying Intracellular Zinc Flux

Objective: Confirm ionophore activity by measuring free intracellular

Methodology:

-

Probe Loading: Incubate cells (e.g., HeLa) with

FluoZin-3 AM (cell-permeable Zn probe) for 30 min. -

Treatment: Wash cells with PBS (Ca/Mg-free) and treat with the Zn-organic candidate.

-

Imaging: Use confocal microscopy (Ex/Em: 494/516 nm).

-

Validation Control:

-

Positive Control: Pyrithione +

. -

Chelator Control: TPEN (membrane-permeable Zn chelator) should quench the signal, confirming specificity.

-

Comparative Data Analysis

The following table summarizes the cytotoxicity (

| Compound Class | Ligand Type | Cell Line | IC50 (μM) | Mechanism Highlight | Ref |

| Zn-L3 | Schiff Base (N,N,O donor) | MCF-7 (Breast) | 5.2 | High Selectivity Index (8.[3][4]9) | [1] |

| Zn-L3 | Schiff Base | A549 (Lung) | 12.4 | G2/M Phase Arrest | [1] |

| Zn-HBrQ | 8-Hydroxyquinoline | BEL-7404 (Liver) | 8.69 | ROS-mediated Apoptosis | [2] |

| Zn-Salicyl | Salicylaldimine | MCF-7 | 22.18 | DNA Intercalation | [3] |

| Cisplatin | (Control) | MCF-7 | 2.1 - 6.5 | DNA Cross-linking | [1][4] |

Note: Zinc complexes often exhibit higher

Diagram 2: Ionophore-Mediated Antiviral Mechanism

This workflow details how Zinc Ionophores (e.g., Pyrithione) inhibit viral replication.[5][6]

Caption: Zinc ionophore mechanism inhibiting viral RNA-dependent RNA polymerase (RdRp).[5][7]

References

-

Synthesis of Zinc-Based Complexes and Their Potential Anticancer Activity Against Human Cell Lines. Open Access Research Journals. [Link]

-

Cytotoxicity, DNA binding and cell apoptosis induction of a zinc(II) complex of HBrQ. Royal Society of Chemistry (RSC) Advances. [Link]

-

Structural investigations and antibacterial, antifungal and anticancer studies on zinc salicylaldimine complexes. PubMed Central (PMC). [Link]

-

A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemical Letters. [Link]

-

Zinc, Ionophores and Long-Haul COVID. International Society for Orthomolecular Medicine. [Link]

-

Zinc(II)—The Overlooked Éminence Grise of Chloroquine’s Fight against COVID-19? MDPI. [Link]

-

Experimental techniques employed in the study of metal complexes-DNA interactions. Farmacia Journal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Zinc-Based Complexes and Their Potential Anticancer Activity Against Human Cell Lines | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. isom.ca [isom.ca]

- 7. researchgate.net [researchgate.net]

The Renaissance of Zinc Carboxylates: From Green Catalysis to Next-Gen Therapeutics

Executive Summary

Zinc carboxylates, once relegated to the status of industrial commodities (soaps, driers, and stabilizers), are undergoing a scientific renaissance. Driven by the urgent need for biocompatible therapeutics and sustainable catalytic processes, novel zinc(II) carboxylate complexes are emerging as critical scaffolds in drug development and materials science. This guide dissects the structural versatility of these compounds, detailing their trajectory from simple salts to complex Metal-Organic Frameworks (MOFs) and bio-active coordination polymers. We provide actionable protocols for their synthesis and application, grounded in recent high-impact research.

Part 1: Structural Versatility & Synthesis Strategies[1]

The utility of zinc carboxylates stems from the

Coordination Modes

The carboxylate group (

-

Monodentate: One oxygen binds to Zn (common in transient catalytic states).

-

Chelating (Bidentate): Both oxygens bind to the same Zn atom (enhances stability).

-

Bridging (Syn-Syn, Syn-Anti): Carboxylate bridges two Zn centers, forming "paddlewheel" secondary building units (SBUs) crucial for MOF construction.

Synthesis Workflows

Novel zinc carboxylates are rarely simple salts; they are often heteroleptic complexes incorporating N-donor ligands (e.g., bipyridine, imidazole) to tune lipophilicity and electronic properties.

Visualization: Synthesis Decision Matrix

The following diagram outlines the logical flow for selecting a synthesis method based on the target application.

Caption: Decision matrix for synthesizing zinc carboxylates, linking target application to ligand choice and processing methodology.

Part 2: Biomedical Frontiers[2]

Anticancer Therapeutics

Recent studies highlight zinc complexes with imidazolium-based dicarboxylates and benzimidazole derivatives as potent anticancer agents. Unlike platinum-based drugs (e.g., Cisplatin), these zinc compounds often exhibit higher selectivity for cancer cells over normal fibroblasts.[1]

-

Mechanism: The lipophilic carboxylate ligands facilitate passive diffusion across the cell membrane. Once intracellular, the complex may dissociate or interact with DNA/proteins, inducing Reactive Oxygen Species (ROS) generation and triggering apoptosis via the mitochondrial pathway [1].

-

Selectivity: Zinc is an essential micronutrient; toxicity is often restricted to the ligand or the specific coordination geometry that disrupts cancer cell metabolism.

Antimicrobial & Wound Healing

Zinc carboxylates (e.g., zinc undecylenate, zinc citrate) have long been used, but novel complexes with Schiff bases (derived from amino acids like tryptophan or phenylalanine) show significantly enhanced bacteriostatic activity against resistant strains like P. aeruginosa and S. aureus [2].

Experimental Protocol: MIC Determination for Zinc Complexes

Objective: Determine the Minimum Inhibitory Concentration (MIC) of a novel zinc carboxylate complex against S. aureus.

Reagents:

-

Mueller-Hinton Broth (MHB)

-

Standardized bacterial inoculum (

CFU/mL) -

Test Compound: Novel Zinc Carboxylate (dissolved in DMSO, <1% final conc.)

-

Positive Control: Ciprofloxacin

-

Negative Control: Sterile DMSO

Workflow:

-

Preparation: Prepare a stock solution of the Zinc complex (e.g., 1024

g/mL) in DMSO/MHB. -

Dilution: Perform serial two-fold dilutions in a 96-well microtiter plate (Range: 512 to 0.5

g/mL). -

Inoculation: Add 10

L of bacterial suspension to each well. -

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout:

-

Visual: Identify the lowest concentration with no visible turbidity.

-

Optical: Measure OD

using a plate reader. -

Validation: Plate 10

L from clear wells onto agar to distinguish bacteriostatic vs. bactericidal activity (MBC).

-

Data Presentation Template:

| Compound ID | Ligand Type | MIC ( | MIC ( | Cytotoxicity ( | Selectivity Index |

| Zn-L1 | Imidazolium | 8.0 | 32.0 | 45 | 5.6 |

| Zn-L2 | Schiff Base (Phe) | 4.0 | 16.0 | >100 | >25 |

| Ciprofloxacin | (Control) | 0.5 | 0.25 | N/A | N/A |

Part 3: Sustainable Materials & Catalysis[4]

Green Catalysis: Polylactide (PLA) Synthesis

Zinc carboxylates (e.g., zinc acetate, zinc lactate, and novel guanidinium-zinc complexes) are superior catalysts for the Ring-Opening Polymerization (ROP) of lactide. They offer a non-toxic alternative to tin-based catalysts (stannous octoate) for producing biomedical-grade PLA [3].

Visualization: Catalytic Cycle of PLA ROP

The "Coordination-Insertion" mechanism is the gold standard for controlling polymer architecture.

Caption: Coordination-Insertion mechanism for Zinc-catalyzed Ring-Opening Polymerization of Lactide.

Corrosion Inhibition

Novel zinc carboxylates (e.g., zinc heptanoate, zinc decanoate, and bola-amphiphiles) are replacing toxic chromates in anti-corrosion coatings.

-

Mechanism: The carboxylate head group binds to the metal surface (anodic inhibition), while the hydrophobic tail forms a barrier layer that repels water and aggressive ions (

) [4]. -

Advantage: "Self-healing" properties where the inhibitor migrates to defect sites.

Part 4: Future Outlook & Challenges

The field is moving toward Multifunctional MOFs —zinc carboxylate frameworks that can simultaneously store drugs and sense their release via fluorescence changes.

-

Challenge: Hydrolytic stability of the Zn-O bond in aqueous physiological environments.

-

Solution: Incorporation of hydrophobic bulky ligands or mixed-metal clusters to shield the coordination sphere.

References

-

Synthesis, Characterization, and Preliminary In Vitro Anticancer Activity of Zinc Complexes Containing Amino Acid-Derived Imidazolium-Based Dicarboxylate Ligands. National Institutes of Health (PMC).Link

-

Synthesis of the Bacteriostatic Poly(l-Lactide) by Using Zinc (II)[(acac)(L)H2O] as an Effective ROP Initiator. National Institutes of Health (PMC).Link

-

Chemical Recycling of End-of-Life Poly(lactide) via Zinc-Catalyzed Depolymerization and Polymerization. National Institutes of Health (PMC).Link

-

Compact Metal–Organic Frameworks for Anti‐Corrosion Applications: New Binary Linear Saturated Carboxylates of Zinc. Scilit.Link

-

Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. MDPI.Link

Sources

The Discovery and Mechanistic Characterization of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Executive Summary

The discovery of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (commonly referred to as Zinc Ricinelaidate , the trans-isomer of the widely used Zinc Ricinoleate) represents a pivotal advancement in the field of coordination chemistry and formulation science. Unlike traditional deodorizing agents that rely on antimicrobial action or olfactory masking, this complex functions through a unique chemisorption mechanism . It acts as a "molecular cage," selectively trapping nucleophilic odorants (such as ammonia, mercaptans, and thioethers) through coordinate covalent bonding with the central zinc ion.

This guide details the structural identification, synthetic pathways, and the breakthrough mechanistic insights that established this compound as a premier excipient in both dermatological therapeutics and advanced odor-control systems.

Chemical Identity & Stereochemistry

The efficacy of this compound is dictated by its stereochemistry. While the natural derivative from castor oil is the (Z)-isomer (Zinc Ricinoleate), the (E)-isomer (Zinc Ricinelaidate) presents distinct physicochemical properties, particularly in terms of crystallinity and melting point, which are critical for solid-state stability in drug formulations.

Table 1: Physicochemical Comparison of Isomers

| Feature | Zinc(II) (R,Z)-12-hydroxyoctadec-9-enoate | Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate |

| Common Name | Zinc Ricinoleate | Zinc Ricinelaidate |

| Configuration | cis (Z) at C9-C10 | trans (E) at C9-C10 |

| CAS Number | 13040-19-2 | 29704-44-7 |

| Source | Natural (Castor Oil derivative) | Synthetic (Isomerization of Z-form) |

| Physical State | Waxy solid / Granules | Crystalline powder |

| Melting Point | ~65–75 °C | ~80–85 °C (Higher thermal stability) |

| Solubility | Soluble in organic solvents, dispersible in water | Lower solubility in non-polar solvents |

The Discovery: From Castor Oil to Coordinate Chemistry

The "discovery" of this molecule's utility is rooted in the mid-20th-century search for non-bactericidal deodorants. Early industrial applications (e.g., the Grillocin series) utilized the crude zinc salt of castor oil fatty acids. However, the scientific discovery of its mode of action—and the subsequent isolation of the (E)-isomer for enhanced stability—occurred through advanced crystallographic and computational studies.

The Mechanistic Breakthrough

For decades, the mechanism was assumed to be simple adsorption. In the early 2000s, molecular dynamics (MD) simulations and X-ray diffraction (XRD) studies revealed the true nature of the interaction:

-

The Shielded State : In vacuum or oil phases, the Zn

ion is coordinatively saturated by the carboxylate oxygens and the hydroxyl groups of the fatty acid chain, forming a "closed" cage. -

The Activation : In the presence of moisture or specific nucleophiles, the "cage" undergoes a conformational change.

-

The Capture : The Zn

ion becomes accessible and forms stable coordinate bonds with nitrogen (N) or sulfur (S) atoms from target molecules (e.g., isovaleric acid, putrescine).

Diagram 1: Mechanistic Pathway of Odor Capture

Caption: The transition from a coordinatively saturated 'resting' state to an active 'capture' state upon exposure to nucleophilic targets.

Synthesis and Preparation Protocols

The synthesis of the (E)-isomer requires a specific isomerization step, as natural castor oil yields the (Z)-form. The following protocol outlines the conversion and subsequent metallation.

Synthetic Workflow

-

Transesterification : Castor oil is converted to Methyl Ricinoleate.[1][2][3]

-

Isomerization (Z

E) : Catalytic isomerization using nitric acid or iodine to convert Methyl Ricinoleate to Methyl Ricinelaidate. -

Saponification & Metallation : Reaction with Zinc Oxide (ZnO) to form the final zinc salt.

Diagram 2: Synthetic Pathway

Caption: Step-wise synthesis including the critical isomerization from Z (cis) to E (trans) configuration.

Detailed Experimental Protocol

Objective : Synthesis of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate.

Step 1: Preparation of Methyl Ricinelaidate (E-Isomer)

-

Dissolve Methyl Ricinoleate (100 g) in dichloromethane.

-

Add 0.5% (w/w) iodine or dilute nitric acid as a catalyst.

-

Irradiate with UV light or heat to 50°C for 2 hours to promote cis-trans isomerization.

-

Wash with sodium thiosulfate solution (to remove iodine) and water. Dry over MgSO

. -

Confirm isomerization via IR spectroscopy (appearance of trans double bond peak at ~968 cm

).

Step 2: Formation of the Zinc Salt

-

Heat the Methyl Ricinelaidate (0.1 mol) with an aqueous solution of NaOH (0.11 mol) at 80°C to hydrolyze to the sodium salt (soap).

-

Add a stoichiometric amount of Zinc Sulfate (ZnSO

) or Zinc Chloride (ZnCl -

Precipitation : The Zinc Ricinelaidate will precipitate as a white solid.

-

Filter and wash the precipitate thoroughly with deionized water to remove sodium salts.

-

Drying : Vacuum dry at 60°C for 24 hours.

Experimental Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical methods are mandatory.

Infrared Spectroscopy (FTIR)

-

Carboxylate Stretch : Asymmetric stretch (

) at 1530–1550 cm -

Trans-Alkene : Distinct peak at 968 cm

(specific to the E-isomer), absent in the Z-isomer.

X-Ray Diffraction (XRD)

-

The (E)-isomer exhibits a higher degree of crystallinity compared to the amorphous (Z)-isomer.

-

Characteristic peaks: Look for sharp reflections at

values corresponding to the lamellar spacing of the fatty acid chains (~20-25° range). -

Validation : Absence of ZnO peaks (31.8°, 34.4°, 36.3°) confirms complete reaction.

Applications in Drug Development

While primarily known for odor control, the (E)-isomer's enhanced thermal stability makes it a superior candidate for pharmaceutical applications compared to the (Z)-isomer.

-

API Solubility Enhancement : Acts as a surfactant to improve the bioavailability of hydrophobic drugs (Class II/IV).

-

Topical Formulations : Used in anti-acne preparations where the zinc moiety provides bacteriostatic properties while the fatty acid chain aids skin penetration.

-

Odor Masking for APIs : Effective in neutralizing the sulfurous odor of thiol-containing drugs (e.g., Captopril, Penicillamine) in oral formulations.

References

-

Kuhn, H., et al. (2000). Mechanism of the odor-adsorption effect of zinc ricinoleate.[2][3][4][5] A molecular dynamics computer simulation. Journal of Surfactants and Detergents. Link[2]

-

Müller, F., et al. (2024). Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis. MDPI Molecules. Link

-

BOC Sciences . (2025). Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Data.

-

VulcanChem . (2025). Zinc Ricinoleate: Structure and Industrial Applications. Link

-

Apollo Scientific . (2025). Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Catalog Entry. Link

Sources

Technical Guide: Spectroscopic Characterization of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

[1][2]

Executive Summary

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate , commonly referred to as Zinc Ricinelaidate , is the zinc salt of ricinelaidic acid.[1][2] It is the trans-isomer of the widely utilized odor-absorbing agent, Zinc Ricinoleate (the cis-isomer).[1][2]

While the cis-isomer (derived from castor oil) dominates the industrial deodorant market, the trans-isomer ((R,E)-configuration) presents distinct physicochemical properties due to tighter molecular packing and altered solubility profiles.[1][2] This guide provides a rigorous spectroscopic framework for identifying and validating this specific stereoisomer, focusing on distinguishing the (E)-alkene geometry and characterizing the Zinc(II) carboxylate coordination environment.[2]

Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control Specialists in lipid-based drug delivery.[1][2][3]

Molecular Architecture & Stereochemistry[2][3]

The core distinction of this compound lies in its stereochemistry at the C9-C10 double bond and the coordination mode of the Zinc center.

-

Ligand: (R,E)-12-hydroxyoctadec-9-enoic acid (Ricinelaidic acid).[1][2]

-

Stereocenter: C12 (R-configuration, retaining the chirality of natural ricinoleic acid).[2]

-

Alkene Geometry: C9=C10 (E) or trans.[2][3] This is the primary spectroscopic differentiator from natural ricinoleates.[3]

-

Coordination: Zinc(II) typically forms a bridging bidentate "paddlewheel" or polymeric cage structure with fatty acids, rather than a simple ionic salt.[3]

Structural Diagram (DOT Visualization)

The following diagram illustrates the logical flow for structural validation and the expected coordination environment.

Figure 1: Structural logic and diagnostic markers for Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate.

Spectroscopic Atlas

FT-IR Spectroscopy (Vibrational Fingerprinting)

Infrared spectroscopy is the most rapid method to distinguish the trans (ricinelaidate) from the cis (ricinoleate) isomer and to confirm Zinc coordination.

| Functional Group | Frequency ( | Mode Description | Diagnostic Value (Self-Validation) |

| Alkene (C-H) | 960 – 970 | Out-of-plane bending (trans) | CRITICAL: Presence confirms (E)-isomer.[1][2] Absent in (Z)-ricinoleate.[1][2][3] |

| Hydroxyl (O-H) | 3200 – 3400 | Stretching (H-bonded) | Broad band confirms presence of C12-OH.[1][2] |

| Carboxylate (COO⁻) | 1550 – 1590 | Asymmetric Stretch ( | Shifted from free acid (~1710).[2] |

| Carboxylate (COO⁻) | 1400 – 1450 | Symmetric Stretch ( | Used to calculate |

| C-H (Aliphatic) | 2850 – 2920 | Symmetric/Asymmetric Stretch | Standard lipid backbone.[3] |

Coordination Analysis (

- : Chelating or Bridging Bidentate (Typical for Zinc Soaps).[2]

- : Monodentate.[2]

-

Expectation for Zn Ricinelaidate:

, consistent with a polymeric bridging structure similar to Zinc Stearate or Zinc Ricinoleate [1, 2].[1][2]

Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof of the alkene geometry via coupling constants (

H NMR (400 MHz, CDCl

or DMSO-d

)

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| Vinyl Protons (H9, H10) | 5.35 – 5.50 | Multiplet / dt | 15.0 – 16.0 | High |

| C12-Methine (H12) | 3.60 – 3.70 | Multiplet | - | Proximity to OH group.[1][2][3] |

| 2.20 – 2.30 | Triplet | ~7.5 | Deshielded by adjacent Carboxylate-Zn.[1][2][3] | |

| Allylic Methylene (H8, H11) | 1.95 – 2.05 | Multiplet | - | Adjacent to double bond.[1][2] |

| Terminal Methyl (H18) | 0.88 | Triplet | ~7.0 | Chain terminus.[3] |

C NMR (100 MHz)

-

Carboxylate Carbon (C1):

ppm.[1][2][3] (Significant downfield shift from free acid ~178 ppm due to Zn coordination).[2][3] -

Olefinic Carbons (C9, C10):

ppm.[1][2][3] The trans carbons often appear slightly upfield relative to cis due to reduced steric compression (gamma-gauche effect), but -

C12 (C-OH):

ppm.[1][2][3]

Mass Spectrometry (MS)[2]

Experimental Protocols

Synthesis for Reference Standard (Metathesis Route)

If a commercial standard is unavailable, the (R,E) salt must be synthesized from Ricinelaidic Acid.[2]

Reagents:

-

(R,E)-12-hydroxyoctadec-9-enoic acid (Ricinelaidic Acid).[1][2][4]

-

Zinc Sulfate (ZnSO

) or Zinc Chloride (ZnCl

Protocol:

-

Neutralization: Dissolve 10 mmol of Ricinelaidic acid in 50 mL ethanol at 60°C. Add 10 mmol NaOH (aq) dropwise to form Sodium Ricinelaidate. Verify pH is neutral (~7-8).[1][2][3]

-

Precipitation: Dissolve 5 mmol ZnSO

in 20 mL deionized water. Add slowly to the hot sodium soap solution with vigorous stirring. -

Isolation: A white precipitate (Zinc Ricinelaidate) forms immediately.[2][3]

-

Purification: Filter the solid. Wash 3x with warm water (to remove Na

SO -

Drying: Vacuum dry at 50°C for 24 hours.

Sample Preparation for Spectroscopy

Applications & Formulation Relevance

Zinc Ricinelaidate is distinct from the common deodorant Zinc Ricinoleate.[3]

-

Higher Melting Point: The trans geometry allows for more efficient crystal packing, leading to a higher melting point than the cis form.[3] This makes it suitable for high-temperature processing or stick formulations requiring structural rigidity.[1][2][3]

-

Solubility: Reduced solubility in organic solvents compared to the cis isomer, potentially offering sustained release profiles in lipophilic drug carriers.[3]

-

Stability: Trans-alkenes are thermodynamically more stable than cis-alkenes, offering improved shelf-life stability against oxidative isomerization.[1][2][3]

Formulation Logic Diagram

Figure 2: Formulation decision matrix based on isomer properties.

References

-

Nakamoto, K. (2009).[2][3] Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley.[2][3] (Authoritative text on carboxylate coordination modes).

-

Kuhn, H., et al. (2000).[2][3] Mechanism of the odor-adsorption effect of zinc ricinoleate. Journal of Surfactants and Detergents, 3(3), 335-343.[1][2] Link (Foundational paper on Zinc Ricinoleate structure).[2]

-

Murphy, R. C. (2014).[2][3] Mass Spectrometry of Lipids. Springer.[2][3] (Reference for hydroxy-fatty acid fragmentation).

-

PubChem. (2025).[2][3][4] Compound Summary: (E)-12-hydroxyoctadec-9-enoic acid.[1][2][3][4][7] National Library of Medicine.[3] Link[2]

-

Sigma-Aldrich. (2025).[2][3] Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate Product Sheet. Link

Sources

- 1. PlantFAdb: 12-OH-18:1-delta-9c; Ricinoleic acid; 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-; 9-Octadecenoic acid, 12-hydroxy-, [R-(Z)]-; Ricinoleic acid; (9Z,12R)-12-Hydroxyoctadec-9-enoic acid; (R)-12-Hydroxyoleic acid; 12-D-Hydroxy-9-cis-octadecenoic acid; 12-Hydroxy-cis-9-octadecenoic acid; 12-Hydroxyoctadeca-9-enoic acid; Ricinic acid; Ricinolic acid [fatplants.net]

- 2. Zinc ricinoleate - Wikipedia [en.wikipedia.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 12-Hydroxyoctadec-9-enoic acid | C18H34O3 | CID 8839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis [mdpi.com]

- 7. (9E)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282943 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate (Zinc Ricinoleate)

Abstract

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate, commonly known as Zinc Ricinoleate, is a zinc salt of ricinoleic acid derived from castor oil.[1][2] Its unique molecular structure grants it exceptional odor-absorbing properties, making it a critical component in the cosmetic, personal care, and various industrial sectors.[3] The efficacy and safety of Zinc Ricinoleate in these applications are intrinsically linked to its thermal and chemical stability.[1][4][5] This technical guide provides an in-depth analysis of the thermal stability of Zinc Ricinoleate. It consolidates data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines standardized protocols for its characterization, and discusses the underlying mechanisms of its thermal decomposition. This document is intended to serve as a comprehensive resource for researchers and formulation scientists working with this versatile compound.

Introduction to Zinc Ricinoleate

Zinc Ricinoleate has garnered significant attention for its ability to neutralize malodorous compounds, particularly those containing sulfur and nitrogen.[1] Unlike bactericides or antiperspirants, it does not interfere with the natural skin microbiome, making it a preferred ingredient in "natural" deodorant formulations.[6][7] Its industrial applications include use as a heat stabilizer for plastics like PVC and in waste management for odor control.[3][8] The thermal stability of this compound is a critical parameter, dictating its processing conditions, shelf-life, and performance in high-temperature applications.

1.1. Chemical Structure and Properties

-

Chemical Name: Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate[9]

-

CAS Number: 13040-19-2[9]

-

Molecular Formula: C₃₆H₆₆O₆Zn[9]

-

Molecular Weight: 660.29 g/mol [9]

-

Physical Form: Typically a beige or creamy-yellow waxy solid or granules.[6][9]

-

Solubility: Insoluble in water, but miscible in oils and waxes.[10]

The molecule consists of a central zinc ion (Zn²⁺) coordinated to two ricinoleate anions. The long, unsaturated fatty acid chains, each featuring a hydroxyl group, are fundamental to its physical properties and odor-absorbing functionality.

1.2. Synthesis Overview

The production of Zinc Ricinoleate can be achieved through several chemical routes. The two most prevalent methods are:

-

Metathesis Reaction: This is a common method for preparing various metal soaps.[11] It typically involves the saponification of a fatty acid source (like castor oil) with an alkali (e.g., NaOH) to form the sodium salt (sodium ricinoleate), followed by a precipitation reaction where an aqueous solution of a zinc salt (e.g., Zinc Sulfate) is added. The insoluble Zinc Ricinoleate is then filtered, washed, and dried.[11]

-

Direct Saponification with Zinc Oxide: An innovative and increasingly common method involves a two-step process. First, castor oil is transesterified with methanol to produce methyl ricinoleate. In the second step, the methyl ricinoleate is saponified directly in the presence of zinc oxide particles, which act as the zinc source.[1][5] This method avoids the use of zinc salts and can influence the final particle size and coordination geometry of the complex.[1][4]

Theoretical Framework of Thermal Decomposition in Metal Carboxylates

The thermal degradation of metal carboxylates, often referred to as metal soaps, is a complex process influenced by the nature of both the metal cation and the organic carboxylate ligand.[12] Understanding these general principles is crucial for interpreting the specific behavior of Zinc Ricinoleate.

2.1. General Principles of Thermal Analysis

-

Thermogravimetric Analysis (TGA): This is the cornerstone technique for assessing thermal stability. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] The resulting data reveals the onset temperature of decomposition, the rate of mass loss, the number of decomposition steps, and the mass of the final, non-volatile residue.

-

Differential Scanning Calorimetry (DSC) & Differential Thermal Analysis (DTA): These techniques measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference material as a function of temperature. They are used to identify thermal events such as melting, crystallization, and other phase transitions, which may occur with or without mass loss.[11][14] For metal soaps, DSC can reveal melting points and the complex polymorphic transitions that often precede decomposition.[11]

2.2. Decomposition Pathways of Zinc Carboxylates

The thermal decomposition of zinc carboxylates typically proceeds to form zinc oxide (ZnO) as the final solid residue.[15] The organic ligands degrade into a variety of volatile products. Key mechanistic pathways include:

-

Decarboxylation: The removal of the carboxylate group as carbon dioxide (CO₂).

-

Ketonization: An intramolecular reaction that can lead to the formation of ketones. Studies on zinc biphenyl carboxylates have shown that the presence of the zinc cation can suppress this pathway compared to the decomposition of the free carboxylic acid.[16]

The decomposition often occurs in multiple steps, beginning with the loss of any bound water, followed by the degradation of the organic moiety, and culminating in the formation of the stable metal oxide.

Thermal Analysis of Zinc Ricinoleate

Experimental data reveals that Zinc Ricinoleate is a thermally stable compound, suitable for applications where elevated temperatures are encountered, such as in the processing of polymers or the oil phase of cosmetic emulsions heated to 80°C.[6][17]

3.1. Thermogravimetric Analysis (TGA)

TGA studies show that Zinc Ricinoleate and similar zinc soaps are stable at temperatures well above those used in typical cosmetic formulation.[1][11] The decomposition generally begins above 200°C.

One study on a synthesized Zinc Ricinoleate complex reported a multi-stage decomposition. After an initial, minor loss, a significant degradation event attributed to the decomposition of the carboxylate zinc salt occurred at approximately 357°C.[1] Another study on general zinc soaps derived from vegetable oils noted stability up to 200°C (473 K), followed by an abrupt mass loss after 320°C (593 K).[8][11] The final residual mass at high temperatures (around 600°C or 873 K) is typically around 50%, which corresponds to the formation of zinc oxide.[11]

| Parameter | Zinc Ricinoleate / Zinc Soaps | Reference |

| Initial Stability | Stable up to ~200-250°C with <10% mass loss | [8][11][18] |

| Major Decomposition Temp. | ~311°C - 357°C | [1][13] |

| Final Residue (at ~600°C) | ~49.8% (as ZnO) | [11] |

| Note: Decomposition temperatures can vary depending on the specific fatty acid composition, sample purity, and experimental conditions (e.g., heating rate, atmosphere).[13] |

3.2. Differential Scanning Calorimetry (DSC)

DSC analysis provides insight into the physical transitions of Zinc Ricinoleate upon heating.

-

Melting: As a waxy solid, Zinc Ricinoleate has a melting point. Commercial sources often cite a melting point of approximately 71°C (160°F).[7][10] DSC studies on similar metal soaps confirm a single endothermic event corresponding to melting at temperatures below 100°C (373 K), with no associated mass loss observed in TGA.[11]

-

Decomposition: At higher temperatures, DSC curves would show exothermic peaks corresponding to the oxidative decomposition of the organic components, aligning with the mass loss events seen in TGA.

| Parameter | Value | Reference |

| Melting Point (Endotherm) | ~71°C - 100°C | [10][11] |

| Decomposition Event | Correlates with TGA data (>300°C) | [11] |

Standardized Protocols for Thermal Characterization

To ensure reproducible and comparable data, standardized methodologies for thermal analysis are essential. The following protocols are based on established practices for metal soaps.[11][13]

4.1. Protocol: Thermogravimetric Analysis (TGA) of Zinc Ricinoleate

This protocol is designed to determine the thermal stability and decomposition profile of Zinc Ricinoleate.

Rationale: The use of an inert nitrogen atmosphere is critical to prevent thermo-oxidative degradation, allowing for the study of the inherent thermal decomposition of the molecule itself.[11] A constant heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time.[13]

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of dry Zinc Ricinoleate powder into a clean TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 40-50 cm³/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ), the temperatures of maximum decomposition rates (from the derivative curve, DTG), and the percentage of residual mass at 600°C.

Caption: Workflow for Thermogravimetric Analysis (TGA).

4.2. Protocol: Differential Scanning Calorimetry (DSC) of Zinc Ricinoleate

This protocol identifies melting points and other thermal transitions.

Rationale: Similar to TGA, an inert atmosphere prevents oxidative side reactions that could obscure the true phase transitions of the material. The heating and cooling cycles can reveal information about the reversibility of transitions and the material's thermal history.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 3-5 mg of dry Zinc Ricinoleate into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with high-purity nitrogen gas at a flow rate of 40 cm³/min.[11]

-

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 120°C at a linear heating rate of 10°C/min to observe the melting transition.

-

(Optional) Hold for 2 minutes, then cool back to 25°C at 10°C/min to study crystallization.

-

(Optional) A second heating run can be performed to observe the behavior of the melt-quenched material.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Plot heat flow versus temperature. Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., crystallization) events.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Proposed Decomposition Mechanism and Products

Based on the thermal analysis of zinc carboxylates, a general decomposition pathway for Zinc Ricinoleate can be proposed. The ultimate solid product is Zinc Oxide (ZnO), a highly stable inorganic compound.[15] The organic ricinoleate ligands decompose into a complex mixture of volatile hydrocarbons, carbon dioxide, water, and potentially ketones.

The process likely occurs as follows:

-

Melting: The solid melts to a liquid phase.

-

Decomposition Initiation: At temperatures exceeding 300°C, the C-C and C-O bonds within the ricinoleate chains begin to break.

-

Ligand Degradation: The long hydrocarbon chains fragment into smaller volatile organic compounds. The carboxylate group decomposes, releasing CO₂.

-

ZnO Formation: The zinc ions combine with oxygen from the carboxylate groups to form a stable, solid lattice of Zinc Oxide.

Caption: Proposed Thermal Decomposition Pathway.

Conclusion and Future Outlook

Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate is a thermally robust material, exhibiting stability up to approximately 200-250°C. Its primary decomposition occurs at temperatures above 300°C, ultimately yielding a stable residue of zinc oxide. Its melting point is well-defined at around 71-100°C, making it compatible with standard manufacturing processes for cosmetics and polymer additives.

For professionals in drug development and materials science, this stability profile is highly advantageous. However, further research could provide deeper insights. The use of evolved gas analysis (EGA) techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would allow for the precise identification of the volatile decomposition products. Furthermore, detailed kinetic studies could be performed to calculate the activation energy of decomposition, providing valuable data for predicting the material's long-term stability and shelf life under various thermal conditions.

References

- Balköse, D., Egbuchunam, T. O., & Okieimen, F. E. (2010). Thermal behaviour of metal soaps from biodegradable rubber seed oil. Journal of Thermal Analysis and Calorimetry, 101(2), 795-799. [Link: https://akjournals.com/view/journals/10973/101/2/article-p795.xml]

- BenchChem. (2025). Comparative analysis of lead and other metal soaps. BenchChem Technical Guides. [Link: https://www.benchchem.com/product/b5678]

- GCRIS. (2010). Thermal Behaviour of Metal Soaps From Biodegradable Rubber Seed Oil. [Link: https://gcris.gov.ng/read/24225]

- Cohen, S., Chajanovsky, I., & Suckeveriene, R. Y. (2024). Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis. Polymers, 16(21), 3016. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11548562/]